molecular formula C8H8FNO3 B8624995 2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene CAS No. 1170991-78-2

2-Fluoro-1-methoxy-3-methyl-4-nitrobenzene

Cat. No. B8624995
M. Wt: 185.15 g/mol
InChI Key: SSOGWUPDIQNVGB-UHFFFAOYSA-N
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Patent
US08415272B2

Procedure details

Iron powder (14.25 g) was added portion wise to a solution of 2-fluoro-1-methoxy-3-methyl-4-nitro-benzene (10.5 g, 90% purity) in acetic acid (350 ml) at room temperature. The resulting brown suspension was stirred during 2 hours at room temperature. The reaction mixture was quenched with concentrated aq NaOH solution and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over sodium sulphate anhydrous, filtered and concentrated under reduced pressure to obtain 3-fluoro-4-methoxy-2-methyl-phenylamine as orange oil (8.50 g, 90% purity) which was used in Step 4 without any further purification. 1H NMR (CDCl3) δ ppm: 6.66 (1H, dd); 6.38 (1H, dd); 3.80 (3H, s); 3.34 (2H, br s); 2.08 (3H, d).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
14.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13]>C(O)(=O)C.[Fe]>[F:1][C:2]1[C:7]([CH3:8])=[C:6]([NH2:9])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1C)[N+](=O)[O-])OC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
14.25 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown suspension was stirred during 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with concentrated aq NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate anhydrous
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=C(C=CC1OC)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.